molecular formula C27H27NO5S B2684964 1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one CAS No. 895639-53-9

1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2684964
M. Wt: 477.58
InChI Key: XXLCKDLOAIMYLF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one, also known as DMESQ, is a synthetic compound that belongs to the quinoline family. It has been studied for its potential applications in various scientific fields, including materials science and medicinal chemistry. In

Scientific Research Applications

Synthesis Techniques and Applications

Chemical Synthesis and Metabolite Study : Research on quinoline derivatives, such as the synthesis of metabolites of certain quinoline carboxylates, reveals advanced techniques in chemical synthesis and the exploration of new compounds with potential biological activities (Mizuno et al., 2006). Such studies highlight the importance of quinoline derivatives in medicinal chemistry and drug development processes.

Novel Compound Synthesis for Biological Potential : A comprehensive study on a new sulfonamide-dihydroquinolinone hybrid provides insights into structural elucidation, molecular interactions, and theoretical calculations to assess its reactivity and potential biological applications (Moreira et al., 2019). This research underscores the intersection of organic synthesis, computational chemistry, and biological sciences to discover compounds with enhanced biological activities.

Antibacterial Activity of Quinoxaline Sulfonamides : The green synthesis of quinoxaline sulfonamides and their evaluation for antibacterial activities demonstrate the potential of quinoline and sulfonamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Alavi et al., 2017). Such studies are crucial for pharmaceutical research aiming to tackle infectious diseases.

Antioxidant and DNA Oxidation Inhibition : Research on coumarin-quinoline hybrids for radical quenching and DNA oxidation inhibition indicates the potential of quinoline derivatives in therapeutic applications, particularly in oxidative stress-related conditions and as protective agents against DNA damage (Xi & Liu, 2015). This research area is promising for the development of novel antioxidants and therapeutic agents.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5S/c1-5-33-22-10-13-25-24(15-22)27(29)26(34(30,31)23-11-8-21(32-4)9-12-23)17-28(25)16-20-14-18(2)6-7-19(20)3/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLCKDLOAIMYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-6-ethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4(1H)-one

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